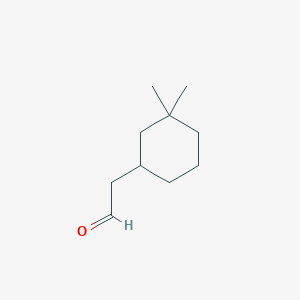

(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE

Description

Historical Context and Initial Academic Interest in (3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE and Related Cyclohexylacetaldehydes

The initial academic interest in cyclohexylacetaldehydes has been historically linked to the fragrance and flavor industries. However, the focus has predominantly been on unsaturated analogues, such as (3,3-dimethylcyclohexylidene)acetaldehyde. This related compound, with a double bond in its structure, has been a subject of study, and its synthesis and properties are documented. It is plausible that any academic interest in the saturated this compound would have stemmed from its potential synthesis via the hydrogenation of its unsaturated precursor. Catalytic hydrogenation is a common method to convert carbon-carbon double bonds into single bonds, suggesting a straightforward, albeit undocumented, pathway to the target compound.

Significance and Scope of Contemporary Research on this compound in Organic Chemistry

The significance and scope of contemporary research specifically on this compound appear to be minimal to non-existent based on available public records. In the broader context of organic chemistry, aldehydes are crucial intermediates in various synthetic pathways. Research on substituted cyclohexyl moieties is often driven by their presence in natural products, pharmaceuticals, and materials science. The lack of specific literature suggests that this compound may not have been identified as a key intermediate or a compound with particularly noteworthy properties in these fields to date.

Structural and Stereochemical Considerations within the this compound Framework

The structure of this compound, featuring a 3,3-disubstituted cyclohexane (B81311) ring, presents interesting stereochemical aspects. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In this compound, the two methyl groups are fixed at the C3 position. The acetaldehyde (B116499) group is attached to the C1 position.

Due to the substitution pattern, the acetaldehyde group can be either in an axial or equatorial position relative to the plane of the cyclohexane ring. These two conformers would be in equilibrium. Furthermore, the attachment of the acetaldehyde group at C1 creates a chiral center, meaning the compound can exist as a pair of enantiomers (R and S isomers). The interplay between the conformational isomers and the enantiomers would be a key aspect of its stereochemistry. The principles of stereoisomerism in disubstituted cyclohexanes suggest that the conformer with the bulky acetaldehyde group in the equatorial position would likely be more stable. nih.gov

Overview of Research Paradigms and Methodological Approaches in this compound Chemistry

Given the lack of direct research, one can only infer the methodological approaches that would be applied to study this compound. Standard organic chemistry techniques would be employed for its synthesis and characterization.

Synthesis: The most probable synthetic route would involve the catalytic hydrogenation of (3,3-dimethylcyclohexylidene)acetaldehyde.

Characterization: A combination of spectroscopic methods would be essential to confirm the structure and purity of the compound. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde functional group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Computational Chemistry: Theoretical methods could be used to model the conformational preferences and calculate the relative energies of the different stereoisomers.

Below is a table of inferred properties for the target compound, alongside data for its unsaturated analog for context.

| Property | This compound (Inferred) | (3,3-dimethylcyclohexylidene)acetaldehyde (Known) |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₆O |

| Molecular Weight | ~154.25 g/mol | 152.23 g/mol |

| Key Functional Groups | Aldehyde, Cyclohexane | Aldehyde, Alkene, Cyclohexane |

| Potential Synthesis | Hydrogenation of the unsaturated analog | Not applicable |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-dimethylcyclohexyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h7,9H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNFKTJPCKWKHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423857 | |

| Record name | 3,3-dimethylcyclohexaneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61382-53-4 | |

| Record name | 3,3-dimethylcyclohexaneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethylcyclohexyl Acetaldehyde

Retrosynthetic Analysis and Strategic Disconnections Leading to (3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comyoutube.com For this compound, several disconnections can be envisioned.

A primary disconnection strategy involves the carbon-carbon bond between the cyclohexyl ring and the acetaldehyde (B116499) moiety. This leads to two key synthons: a (3,3-dimethylcyclohexyl) nucleophile and an electrophilic two-carbon aldehyde equivalent. The corresponding reagents for these synthons could be a Grignard reagent derived from a 3,3-dimethylcyclohexyl halide and a protected acetaldehyde equivalent like 2-bromo-1,1-diethoxyethane.

Another common retrosynthetic approach focuses on functional group interconversion. The aldehyde functionality can be derived from the oxidation of a primary alcohol, (3,3-dimethylcyclohexyl)ethanol. This alcohol, in turn, can be synthesized from 3,3-dimethylcyclohexanone (B1346601) through a Wittig reaction to introduce the two-carbon side chain, followed by hydroboration-oxidation. Alternatively, the aldehyde can be formed from a carboxylic acid derivative, such as an ester or an acyl chloride, via partial reduction. youtube.commsu.edulibretexts.org This leads back to (3,3-dimethylcyclohexyl)acetic acid as a key intermediate.

Classical Synthetic Routes to this compound

Classical synthetic methods have long been employed for the preparation of aldehydes and continue to be valuable in many applications.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. uhamka.ac.ide-bookshelf.de For the synthesis of this compound, the corresponding primary alcohol, 2-(3,3-dimethylcyclohexyl)ethanol, serves as the immediate precursor.

A variety of oxidizing agents can be used for this conversion. libretexts.org Reagents based on chromium (VI), such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are effective for this purpose and typically provide the aldehyde in good yield without significant over-oxidation to the carboxylic acid. e-bookshelf.de The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is another mild and efficient method that avoids the use of heavy metals. libretexts.org Dess-Martin periodinane (DMP) is also a popular choice due to its mild reaction conditions and high selectivity for aldehyde formation.

The general mechanism for alcohol oxidation involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by an elimination step to form the carbonyl group. e-bookshelf.delibretexts.org The choice of oxidant and reaction conditions is crucial to prevent the over-oxidation of the resulting aldehyde to the corresponding carboxylic acid.

A study on the oxidation of various alcohols demonstrated that a novel deep eutectic solvent surfactant based on ferric chloride and benzyl (B1604629) hexadecyl dimethyl ammonium (B1175870) chloride can catalyze the selective and rapid oxidation of alcohols to aldehydes with high yields. frontiersin.org

| Oxidizing Agent | Typical Solvent | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Mild, selective for primary alcohols to aldehydes. |

| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | Dichloromethane (DCM) | Mild, avoids heavy metals, good for sensitive substrates. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild, neutral conditions, broad functional group tolerance. |

| TEMPO/NaOCl | Dichloromethane/Water | Catalytic, selective for primary alcohols. |

An alternative strategy involves the functionalization of an alkene or alkyne precursor. For instance, the hydroformylation of 1-vinyl-3,3-dimethylcyclohexane, catalyzed by a transition metal complex such as a rhodium or cobalt catalyst, would directly introduce the aldehyde functionality. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond.

Another approach could start from 3,3-dimethylcyclohexanone. A Wittig reaction with a phosphonium (B103445) ylide derived from a two-carbon fragment, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, would yield a vinyl ether. Subsequent hydrolysis of this enol ether under acidic conditions would furnish the desired aldehyde. A patent describes a similar multi-step process starting from 4-alkylcyclohexanone involving Wittig reactions and hydrolysis to produce 4-alkyl cyclohexyl acetaldehyde. google.com

The reduction of carboxylic acid derivatives provides another viable route to aldehydes. youtube.commsu.edulibretexts.org The direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will continue the reduction to the primary alcohol. youtube.com Therefore, the carboxylic acid, (3,3-dimethylcyclohexyl)acetic acid, is typically converted to a more reactive derivative, such as an acyl chloride or an ester.

The Rosenmund reduction, which employs catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd/BaSO₄), can selectively reduce acyl chlorides to aldehydes. Alternatively, the use of bulky reducing agents like lithium tri-tert-butoxyaluminum hydride (LITBAH) or diisobutylaluminum hydride (DIBAL-H) at low temperatures can effectively reduce acyl chlorides or esters to the aldehyde stage without significant over-reduction. msu.edulibretexts.org For instance, DIBAL-H is known to reduce esters to aldehydes at low temperatures, such as -78 °C. msu.edulibretexts.org

| Carboxylic Acid Derivative | Reagent | Key Features |

| Acyl Chloride | LiAlH(Ot-Bu)₃ (LITBAH) | Bulky hydride reagent, prevents over-reduction. |

| Ester | Diisobutylaluminum Hydride (DIBAL-H) | Effective at low temperatures, good for esters. |

| Acyl Chloride | H₂, Pd/BaSO₄ (Rosenmund Reduction) | Catalytic hydrogenation, specific for acyl chlorides. |

| Weinreb Amide | LiAlH₄ or DIBAL-H | Forms a stable chelated intermediate, preventing over-reduction. |

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods, often relying on catalysis.

Transition metal catalysis offers powerful tools for the synthesis of aldehydes. As mentioned in the hydroformylation route, rhodium and cobalt catalysts are pivotal. liv.ac.uk Palladium-catalyzed reactions are also prominent. For example, the reduction of thioesters, derived from (3,3-dimethylcyclohexyl)acetic acid, using triethylsilane and a palladium catalyst can yield the aldehyde. organic-chemistry.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in organic synthesis. For aldehyde synthesis, organocatalytic methods can be employed in various ways. For instance, the asymmetric α-alkylation of a simple aldehyde with a suitable 3,3-dimethylcyclohexyl halide could be envisioned, although controlling mono-alkylation can be challenging.

More relevant to the structure of this compound, which is a substituted acetaldehyde, organocatalytic reactions involving acetaldehyde or its surrogates are of interest. nih.govresearchgate.net For example, a proline-catalyzed cross-aldol reaction between an aldehyde and an α-thioacetal aldehyde has been developed, showcasing the utility of substituted aldehydes in organocatalytic transformations. princeton.edu While not a direct synthesis of the target molecule, these methodologies highlight the potential of organocatalysis in constructing complex aldehyde structures.

Recent advancements in photoredox catalysis also offer new avenues. For example, the direct reduction of carboxylic acids to aldehydes using visible light photoredox catalysis has been reported, providing a potentially greener alternative to traditional methods. researchgate.net

| Catalytic Approach | Catalyst Type | Reaction Example |

| Hydroformylation | Rhodium or Cobalt Complex | 1-Vinyl-3,3-dimethylcyclohexane + CO/H₂ → this compound |

| Thioester Reduction | Palladium on Carbon | (3,3-Dimethylcyclohexyl)thioacetic acid S-ethyl ester + Et₃SiH → this compound |

| Photoredox Catalysis | Iridium or Organic Dye | (3,3-Dimethylcyclohexyl)acetic acid + Silane → this compound |

| Organocatalysis | Chiral Amines (e.g., Proline) | Asymmetric reactions involving aldehyde functionalization. nih.govprinceton.edu |

Enzymatic and Biocatalytic Synthesis of Aldehydes Applicable to this compound

The application of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical synthesis for producing aldehydes. nih.govchemrxiv.org While specific literature on the direct enzymatic synthesis of this compound is scarce, several established biocatalytic methods for aldehyde production are directly applicable. nih.gov These methods primarily fall into categories of oxidation, reduction, or de novo synthesis. chemrxiv.org

Key enzyme classes for aldehyde synthesis include:

Carboxylic Acid Reductases (CARs): These enzymes catalyze the reduction of carboxylic acids to their corresponding aldehydes. nih.gov The synthesis of this compound could be envisioned starting from (3,3-dimethylcyclohexyl)acetic acid. CARs require cofactors like ATP and NADPH, and in vitro systems often necessitate complex cofactor regeneration cycles to be economically viable. chemrxiv.orgnih.gov

Alcohol Dehydrogenases (ADHs) and Oxidases: The oxidation of a primary alcohol, (3,3-dimethylcyclohexyl)ethanol, presents a direct route to the target aldehyde. researchgate.net ADHs and flavin-dependent alcohol oxidases (FAD-AOx) are well-suited for this transformation. researchgate.net Whole-cell systems are often preferred as they can supply and regenerate necessary cofactors, although care must be taken to avoid over-oxidation to the carboxylic acid or over-reduction back to the alcohol. asm.org For instance, lyophilized cells of Janibacter terrae have been used for the chemoselective oxidation of primary alcohols to aldehydes. nih.gov

Monooxygenases and Dioxygenases: Enzymes like xylene monooxygenase (XMO) can oxidize a range of substrates, including alkanes and alkenes, which could potentially be engineered to produce the target aldehyde from a suitable precursor. chemrxiv.org For example, the cleavage of an appropriately positioned double bond on the cyclohexane (B81311) ring could yield the desired aldehyde functionality. nih.gov

Decarboxylases: Enzymes such as phosphonopyruvate (B1221233) decarboxylase can convert precursors into aldehydes. unm.edu A tailored enzymatic pathway could potentially be designed to decarboxylate a precursor like 3-(3,3-dimethylcyclohexyl)-2-oxopropanoic acid.

The primary challenge in biocatalytic aldehyde synthesis is the high reactivity of the aldehyde product, which can lead to undesired side reactions or degradation. nih.gov Strategies to overcome this include in situ product removal or the use of engineered microbes with deleted or inhibited pathways for aldehyde reduction. chemrxiv.orgasm.org

Table 1: Applicable Biocatalytic Reactions for Aldehyde Synthesis

| Enzyme Class | Precursor Substrate Example | Reaction Type | Key Considerations |

| Carboxylic Acid Reductase (CAR) | (3,3-dimethylcyclohexyl)acetic acid | Reduction | Requires ATP and NADPH cofactor regeneration. chemrxiv.orgnih.gov |

| Alcohol Dehydrogenase (ADH) | (3,3-dimethylcyclohexyl)ethanol | Oxidation | Potential for over-oxidation or reverse reduction. asm.org |

| Alcohol Oxidase (AOx) | (3,3-dimethylcyclohexyl)ethanol | Oxidation | Often uses molecular oxygen as the oxidant. researchgate.net |

| Decarboxylase | Substituted β-keto acid | Decarboxylation | Substrate specificity of the enzyme is crucial. unm.edu |

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. mdpi.com These benefits are particularly relevant for the synthesis of aldehydes, which can be reactive and prone to side reactions under prolonged heating in batch reactors. acs.orgresearchgate.net

For the synthesis of this compound, flow chemistry can be applied to several key transformations:

Oxidation and Reduction Reactions: The oxidation of (3,3-dimethylcyclohexyl)ethanol or the reduction of a corresponding ester or acid derivative can be performed in a flow reactor. This allows for precise control over reaction temperature and residence time, minimizing the formation of byproducts like carboxylic acids from over-oxidation or alcohols from over-reduction. acs.orgresearchgate.net For example, the α-bromination of aldehydes has been shown to be more efficient and selective in a flow system compared to batch processing. acs.org

Handling Hazardous Reagents: The synthesis may involve toxic or hazardous reagents. Continuous flow systems enhance safety by minimizing the volume of hazardous material present at any given time and allowing for contained, automated handling. bohrium.com The Schmidt reaction of aldehydes with toxic azides to form nitriles, for instance, is made significantly safer in a microreactor. bohrium.com

Multi-step Synthesis: Flow chemistry enables the seamless integration of multiple reaction steps into a single, continuous sequence without the need for isolating intermediates. mdpi.com A potential route to this compound could involve a multi-step flow process starting from a simpler cyclohexanone (B45756) derivative, as has been demonstrated for the synthesis of various active pharmaceutical ingredients (APIs) like ibuprofen (B1674241) and rufinamide. mdpi.combeilstein-journals.org

Gas-Liquid Reactions: Reactions like hydroformylation, which convert an alkene into an aldehyde using syngas (a mixture of CO and H₂), are well-suited for flow reactors. nih.gov Mass flow controllers allow for the precise addition of gases, and the high surface-area-to-volume ratio of microreactors enhances gas-liquid mass transfer, leading to improved reaction rates and yields. nih.gov

A continuous process for producing acetaldehyde dimethylacetal has been demonstrated using a reactive distillation tower, which combines reaction and separation in one unit to drive the equilibrium and achieve high conversion and yield. google.comresearchgate.net Similar principles of integrated reaction and separation could be applied to optimize the synthesis and purification of this compound or its immediate precursors.

Table 2: Comparison of Batch vs. Flow Processing for Aldehyde Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Often slow and inefficient, potential for hot spots. | Rapid and highly efficient due to high surface-area-to-volume ratio. acs.org |

| Mass Transfer | Can be limited, especially in multiphasic systems. | Significantly enhanced, beneficial for gas-liquid reactions. nih.gov |

| Safety | Larger volumes of hazardous materials handled at once. | Small reaction volumes (hold-up) improve intrinsic safety. bohrium.com |

| Scalability | Often requires re-optimization of conditions. | Scaled by running longer or using parallel reactors ("scaling-out"). |

| Reaction Control | Less precise control over temperature and residence time. | Precise control over all reaction parameters. mdpi.comacs.org |

| Selectivity | Byproduct formation common due to prolonged reaction times. | Often improved due to short residence times and precise control. acs.orgresearchgate.net |

Stereoselective and Enantioselective Synthesis of this compound Precursors

While this compound itself is achiral, the synthesis may proceed through chiral precursors or analogs where stereocontrol is paramount. The principles of stereoselective synthesis are crucial for creating specific isomers of related, more complex molecules. Modern organic chemistry offers powerful tools for the stereocontrolled construction of substituted cyclohexane rings. nih.govresearchgate.net

The synthesis of highly substituted cyclohexanes often relies on cascade or domino reactions that can create multiple stereocenters in a single step with high selectivity. nih.govbeilstein-journals.org Organocatalysis, in particular, has emerged as a potent strategy. For example, chiral amine catalysts can activate substrates through enamine or iminium ion intermediates to direct the stereochemical outcome of subsequent bond-forming events. nih.gov A one-pot procedure involving an enantioselective Michael addition followed by a domino Michael–Knoevenagel-type sequence has been used to access fully substituted cyclohexanes with five contiguous stereocenters in excellent yields and stereoselectivities (>30:1 dr and 96–99% ee). nih.gov

Key strategies applicable to the synthesis of precursors for substituted cyclohexyl acetaldehydes include:

Organocatalytic Cascade Reactions: These reactions can assemble the cyclohexane ring from acyclic precursors with high stereocontrol. A Michael/Michael/aldol (B89426) cascade, for example, can convert simple starting materials into polyfunctionalized cyclohexenes. nih.gov

Asymmetric Hydrogenation: The enantioselective reduction of a prochiral cyclohexenone precursor can establish a key stereocenter. Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is an effective method for preparing optically active 4-hydroxy-2-cyclohexenones. mdpi.com

Diels-Alder Reactions: Asymmetric Diels-Alder reactions provide a classic and powerful method for constructing substituted six-membered rings with defined stereochemistry. bohrium.com

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Diastereoselective Michael additions are often used to build up the complexity of the cyclohexane skeleton. beilstein-journals.org

For the specific 3,3-dimethyl substitution pattern, the challenge of stereoselectivity is simplified at the C3 position. However, if other substituents were present on the ring, controlling their relative stereochemistry would be essential. For instance, the stereoselective synthesis of meso-trans-1,3-dimethylcyclohexane-2-acetic-1,3-dicarboxylic acid demonstrates the high level of control achievable in cyclohexane systems. rsc.org

Chemo-, Regio-, and Diastereoselectivity in Synthetic Transformations to this compound

Achieving high selectivity is a central challenge in the synthesis of this compound, ensuring that the desired functional group is installed at the correct position and with the correct orientation, without affecting other parts of the molecule.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In a multi-functional precursor, it is critical to selectively transform one group while leaving others intact. For example, when reducing a molecule containing both an ester and a ketone, a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) will chemoselectively reduce a ketone or aldehyde over the less reactive ester. numberanalytics.comnumberanalytics.com In the context of synthesizing the target aldehyde, a key chemoselective step is the partial reduction of a carboxylic acid derivative (like an ester or acid chloride) to the aldehyde without further reduction to the alcohol. The use of specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures is a classic method for this transformation. researchgate.net

Regioselectivity is the control of where a reaction occurs on a molecule with multiple possible reaction sites. A critical regioselective transformation for synthesizing this compound would be the hydroformylation of a suitable alkene precursor, such as 1,1-dimethyl-3-methylenecyclohexane. Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across a double bond. The reaction can produce two regioisomers (a linear and a branched aldehyde). Achieving high regioselectivity for the desired terminal aldehyde is crucial and is typically controlled by the choice of catalyst and ligands. acs.org Rhodium-based catalysts with bulky phosphine (B1218219) or phosphite (B83602) ligands are often used to favor the formation of the linear aldehyde due to steric hindrance. rsc.orgresearchgate.net Encapsulating rhodium species within a zeolite framework has been shown to dramatically improve regioselectivity towards the linear product in propene hydroformylation, a strategy that could be adapted for more complex alkenes. nih.gov

Table 3: Regioselectivity in the Hydroformylation of 1-Hexene

| Catalyst System | Support/Ligand | Linear:Branched Ratio | Reference |

| Rhodium(I) species | Zeolite-encapsulated | Can be increased by up to 10x vs. homogeneous | rsc.org |

| Platinum-phosphine | MCM-type porous silica | High regioselectivity | nih.gov |

| Rhodium/Bulky Phosphite | Homogeneous | Dependent on ligand bulk | acs.org |

Diastereoselectivity concerns the selective formation of one diastereomer over another. While the target compound is achiral, diastereoselectivity becomes critical when its precursors have multiple stereocenters. For example, in a Michael-aldol domino reaction to form a substituted cyclohexanone, the relative orientation of the substituents is determined during the irreversible cyclization step. nih.gov The choice of reaction conditions and catalysts can influence which diastereomer is formed preferentially by favoring the transition state with the lowest energy. beilstein-journals.orgnih.gov For instance, in the synthesis of highly functionalized cyclohexanones, complete diastereoselectivity has been achieved in many cases through cascade Michael reactions. beilstein-journals.org

Reactivity and Mechanistic Studies of 3,3 Dimethylcyclohexyl Acetaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is the primary site of reactivity in (3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE, participating in a wide array of classic carbonyl reactions. The partial positive charge on the carbonyl carbon makes it an excellent electrophile, susceptible to attack by various nucleophiles. libretexts.orgmasterorganicchemistry.com The large 3,3-dimethylcyclohexyl group can introduce significant steric hindrance, potentially influencing reaction rates and stereochemical outcomes compared to less bulky aldehydes. libretexts.org

Nucleophilic Addition Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig, Grignard Additions)

Nucleophilic addition is the most fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol or undergoes further reaction. libretexts.org

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where this compound reacts with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) in the presence of a weak base catalyst like an amine. thermofisher.comsigmaaldrich.com The reaction typically proceeds to the dehydration step, yielding a stable α,β-unsaturated product. sigmaaldrich.com The mechanism involves the deprotonation of the active methylene compound to create a potent carbon nucleophile. nih.gov

Wittig Reaction: To convert the aldehyde into an alkene, the Wittig reaction is a highly effective and specific method. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, or Wittig reagent, which is prepared by reacting triphenylphosphine (B44618) with an alkyl halide followed by deprotonation with a strong base. masterorganicchemistry.comyoutube.com The ylide attacks the aldehyde's carbonyl carbon, forming a four-membered oxaphosphetane intermediate that rapidly decomposes to yield the desired alkene and triphenylphosphine oxide. libretexts.orgorganic-chemistry.org The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. wikipedia.org

Grignard Additions: The addition of organometallic Grignard reagents (R-MgX) to this compound provides a reliable route to secondary alcohols. vedantu.comlibretexts.org The highly nucleophilic alkyl or aryl group of the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to form the alcohol. masterorganicchemistry.comquora.com This reaction is a powerful tool for constructing larger, more complex molecules. libretexts.orgchemguide.co.uk

Interactive Table: Nucleophilic Addition Reactions

| Reaction Name | Nucleophile/Reagent | Intermediate Product | Final Product |

|---|---|---|---|

| Aldol Condensation | Second molecule of aldehyde (enolate form) | 3-hydroxy-2-((3,3-dimethylcyclohexyl)methyl)-4,4-dimethylcyclohexane-1-carbaldehyde | 2-((3,3-dimethylcyclohexyl)methyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde |

| Knoevenagel Condensation | Diethyl malonate, Base (e.g., Piperidine) | Diethyl 2-((3,3-dimethylcyclohexyl)methyl)-2-hydroxypropanoate | Diethyl 2-((3,3-dimethylcyclohexyl)methylene)malonate |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Oxaphosphetane intermediate | 1-(3,3-dimethylcyclohexyl)prop-1-ene |

| Grignard Addition | Ethylmagnesium bromide (CH₃CH₂MgBr), then H₃O⁺ | Magnesium alkoxide intermediate | 1-(3,3-dimethylcyclohexyl)propan-2-ol |

Oxidation and Reduction Pathways

Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid. britannica.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate(VI) can be used to convert this compound into (3,3-dimethylcyclohexyl)acetic acid. chemguide.co.uk Milder oxidizing agents, like Tollens' reagent, can also effect this transformation. chemguide.co.uk The radical-induced oxidation of aldehydes can also occur, proceeding through various peroxy intermediates. researchgate.netije.ir

Reduction: The aldehyde can be reduced to different products depending on the reagents and conditions. Catalytic hydrogenation (H₂ with Ni, Pd, or Pt) or treatment with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to the corresponding primary alcohol, 2-(3,3-dimethylcyclohexyl)ethanol. britannica.comchemguide.co.uk For complete deoxygenation to a hydrocarbon (1-ethyl-3,3-dimethylcyclohexane), harsher methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc-mercury amalgam and strong acid) reductions are employed. britannica.com

Interactive Table: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or K₂Cr₂O₇/H⁺ | (3,3-dimethylcyclohexyl)acetic acid |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 2-(3,3-dimethylcyclohexyl)ethanol |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, heat | 1-ethyl-3,3-dimethylcyclohexane |

Condensation and Polymerization Reactions

Condensation Reactions: Beyond the aldol and Knoevenagel reactions, this compound can condense with other nucleophiles. With primary amines, it forms imines (Schiff bases). With secondary amines, it can form enamines. Reaction with alcohols under acidic catalysis yields acetals, which are valuable as protecting groups for the aldehyde functionality during other synthetic steps. google.com For instance, condensation with cysteine can lead to the formation of a thiazolidine (B150603) ring structure. researchgate.net

Polymerization: Aldehydes can undergo polymerization, often catalyzed by acids or bases, to form polyacetal structures. kyoto-u.ac.jp This process involves the repeated nucleophilic addition of the hydroxyl group of one monomer unit to the carbonyl group of another. For this compound, this would result in a polymer with a poly(oxymethylene) backbone, with each repeating unit bearing a (3,3-dimethylcyclohexyl)methyl side chain. Formaldehyde is the most common aldehyde used in industrial condensation polymers with compounds like phenol (B47542) or urea. britannica.com

Interactive Table: Condensation and Polymerization

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acetal (B89532) Formation | Ethanol (2 equiv.), H⁺ catalyst | Diethyl acetal of the aldehyde |

| Imine Formation | Primary Amine (R-NH₂) | N-substituted imine |

| Polymerization | Acid or Base Catalyst | Polyacetal |

Transformations Involving the 3,3-Dimethylcyclohexyl Ring System

The 3,3-dimethylcyclohexyl ring is a saturated and generally stable moiety. Transformations targeting the ring in the presence of a reactive aldehyde group are challenging and often require protection of the aldehyde first, for example, by converting it to an acetal. google.com

Functionalization of the Cyclohexyl Moiety

Direct functionalization of the saturated carbocyclic ring is difficult due to the lack of reactive sites. Standard electrophilic or nucleophilic substitution reactions are not feasible. One potential, albeit often unselective, method is free-radical halogenation. This reaction would proceed via abstraction of a hydrogen atom from the ring to form a carbon radical, which then reacts with a halogen. The presence of tertiary carbons on the ring could offer some regioselectivity, but a mixture of products would be expected. For more controlled transformations, the aldehyde group would first be protected.

Ring-Opening and Ring-Forming Reactions Relevant to Cyclohexyl Structures

Ring-opening reactions of the stable cyclohexyl system are energetically unfavorable and require harsh conditions, such as high-temperature pyrolysis or specialized catalytic processes, which are not common synthetic transformations.

Conversely, the synthesis of the this compound molecule itself relies on ring-forming reactions. Substituted cyclohexyl rings are often constructed via powerful C-C bond-forming reactions like the Diels-Alder reaction or various intramolecular cyclizations. For example, the related compound 1-(3,3-dimethylcyclohex-1-enyl)ethanone can be synthesized via the acid-catalyzed cyclization of dehydrolinalool. google.com Subsequent modification of the side chain, potentially through a series of reactions including a Wittig-type homologation, could lead to the target aldehyde structure. google.com The formation of bicyclic ring systems, such as oxazolopiperidines, can occur through intramolecular condensation reactions if appropriate functional groups are present, as seen in the reaction of 2-hydroxymethylpiperidine with aldehydes. nih.gov

Rearrangement Reactions and Fragmentation Pathways of this compound

Rearrangement Reactions:

Direct experimental studies detailing the rearrangement reactions of this compound are not readily found. However, aldehydes can undergo various rearrangement reactions under specific conditions. For instance, in the presence of acid catalysts, aldehydes can participate in reactions that may involve carbocationic intermediates, potentially leading to skeletal rearrangements. One such example, though not directly involving an aldehyde, is the Wagner-Meerwein rearrangement, which involves the 1,2-shift of an alkyl group in a carbocation. It is conceivable that under certain reaction conditions that promote the formation of a carbocationic center near the cyclohexane (B81311) ring, a rearrangement of the 3,3-dimethylcyclohexyl moiety could occur.

Furthermore, radical-induced rearrangements of cyclohexyl systems have been studied. For example, the rearrangement of a substituted cyclohexyl radical to a cyclopentylmethyl radical can occur when radical-stabilizing groups are present on the cyclohexane ring. nih.gov While this is not a direct rearrangement of the aldehyde itself, it highlights a potential pathway for structural alteration if radical reactions were to be initiated at the aldehyde or the adjacent carbon.

Fragmentation Pathways:

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the known fragmentation patterns of aldehydes and substituted cyclohexanes. For aldehydes in general, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl radical (CHO, M-29). libretexts.org Additionally, α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon of the cyclohexane ring, is a characteristic fragmentation for carbonyl compounds. libretexts.org

The McLafferty rearrangement is another key fragmentation pathway for carbonyl compounds that possess a γ-hydrogen. libretexts.org In the case of this compound, a γ-hydrogen is available on the cyclohexane ring, making this rearrangement plausible.

A hypothetical fragmentation pattern for this compound is outlined in the table below.

| Fragmentation Process | Lost Fragment | m/z of Fragment Ion | General Principle |

| α-Cleavage | •CHO | M-29 | Cleavage of the bond adjacent to the carbonyl group. libretexts.org |

| α-Cleavage | C₇H₁₃• | M-97 | Cleavage of the C-C bond between the carbonyl and the ring. |

| McLafferty Rearrangement | C₂H₄O | M-44 | Transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage. libretexts.org |

| Dehydration | H₂O | M-18 | Loss of a water molecule, common for alcohols but can occur in aldehydes. libretexts.org |

| Loss of Methyl Group | •CH₃ | M-15 | Fragmentation of the dimethyl-substituted cyclohexane ring. |

This table represents predicted fragmentation pathways and not experimentally verified data for this compound.

Kinetic and Thermodynamic Investigations of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. To understand the potential energetic landscape of its reactions, one must turn to studies on simpler, related aldehydes such as acetaldehyde (B116499) (CH₃CHO).

Extensive research has been conducted on the combustion and oxidation of acetaldehyde, providing a wealth of kinetic and thermodynamic parameters for its elementary reactions. polyu.edu.hkresearchgate.net These studies often involve the use of shock tubes and flow reactors to measure reaction rates and determine activation energies. researchgate.net For instance, the kinetics of the reaction between the hydroxyl radical (•OH) and acetaldehyde have been measured over a range of temperatures. researchgate.net

When considering this compound, the bulky 3,3-dimethylcyclohexyl group would be expected to have a significant impact on both the kinetics and thermodynamics of its reactions compared to acetaldehyde.

Expected Kinetic Effects:

Steric Hindrance: The large substituent would likely decrease the rate of reactions where a reagent needs to approach the carbonyl carbon, due to steric hindrance.

Electronic Effects: The alkyl group is weakly electron-donating, which might slightly increase the nucleophilicity of the carbonyl oxygen and decrease the electrophilicity of the carbonyl carbon.

Expected Thermodynamic Effects:

The relative stability of reactants and products will be influenced by the bulky substituent. For example, in an equilibrium reaction, the position of the equilibrium might be shifted to favor the less sterically crowded species. masterorganicchemistry.com

The table below provides a qualitative comparison of expected kinetic and thermodynamic parameters relative to acetaldehyde.

| Parameter | This compound (Expected) | Acetaldehyde (Known) | Reason for Expected Difference |

| Rate of Nucleophilic Addition | Slower | Faster | Steric hindrance from the 3,3-dimethylcyclohexyl group. |

| Activation Energy (Ea) | Higher for many reactions | Lower | Increased steric repulsion in the transition state. |

| Enthalpy of Reaction (ΔH) | May differ | Baseline | Differences in steric strain between reactants and products. |

| Equilibrium Constant (Keq) | May differ | Baseline | The bulky group can influence the relative stability of reactants and products. masterorganicchemistry.com |

This table is based on general chemical principles and does not represent measured data.

Detailed Mechanistic Investigations and Reaction Pathway Elucidation

Detailed mechanistic investigations specifically for this compound are not documented. However, the fundamental reaction mechanisms for aldehydes are well-understood and can be applied to this molecule. Aldehydes are versatile reactants, participating in a wide array of reactions including nucleophilic additions, oxidations, reductions, and reactions at the α-carbon.

A key reaction of aldehydes is the formation of acetals in the presence of an alcohol and an acid catalyst. The high reactivity of some aldehydes, like acetaldehyde, can sometimes be problematic in certain synthetic applications, leading to the use of masked forms such as acetals which can be hydrolyzed in situ. nih.govbeilstein-journals.org

The general mechanism for acid-catalyzed acetal formation involves the following steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by an alcohol molecule on the carbonyl carbon to form a hemiacetal.

Protonation of the hydroxyl group of the hemiacetal.

Elimination of water to form a resonance-stabilized oxonium ion.

Attack by a second alcohol molecule on the oxonium ion.

Deprotonation to yield the final acetal product.

This mechanism is expected to be operative for this compound, although the reaction rate may be influenced by the steric bulk of the cyclohexyl group.

Furthermore, reactions involving the enolate of this compound are also possible. In the presence of a base, a proton can be abstracted from the α-carbon to form an enolate, which can then act as a nucleophile in reactions such as aldol condensations.

Advanced Analytical and Spectroscopic Methodologies in Research on 3,3 Dimethylcyclohexyl Acetaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For (3,3-dimethylcyclohexyl)acetaldehyde, both ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and chemical environment of each atom.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The carbonyl carbon of the aldehyde group, for example, will have a characteristic resonance at a high chemical shift value. The quaternary carbon atom of the 3,3-dimethyl group and the other carbons of the cyclohexane (B81311) ring can also be identified and assigned. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.5 - 10.0 | 200 - 205 |

| CH attached to ring | 2.2 - 2.5 | 45 - 55 |

| Cyclohexyl CH₂ | 1.0 - 1.8 | 20 - 40 |

| Cyclohexyl CH | 1.0 - 1.8 | 25 - 45 |

| Quaternary C | - | 30 - 40 |

| Methyl C(CH₃)₂ | 0.8 - 1.2 | 25 - 35 |

Note: These are predicted values and may vary based on the solvent and specific experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula of this compound (C₁₀H₁₈O) can be unequivocally confirmed. nist.govnist.gov

Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. The analysis of these fragmentation pathways provides valuable structural information. youtube.com For this compound, common fragmentation patterns would likely involve the loss of the aldehyde group, cleavage of the cyclohexane ring, and loss of methyl groups. nist.govresearchgate.netnih.govwvu.edu

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure/Loss |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 125 | [M - CHO]⁺ |

| 97 | [C₇H₁₃]⁺ (Loss of acetaldehyde (B116499) side chain) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl fragment) |

| 57 | [C₄H₉]⁺ (tert-Butyl fragment) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scilit.comroyalsocietypublishing.orgnist.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, a strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde functional group. researchgate.netbohrium.comresearchgate.net The C-H stretching vibrations of the aldehyde, alkyl, and methyl groups would appear in the 2700-3000 cm⁻¹ region. epa.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1720 - 1740 |

| Aldehyde (C-H) | Stretching | 2700 - 2750 and 2800 - 2850 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Methyl (C-H) | Bending | ~1375 and ~1450 |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov A sample of this compound is vaporized and passed through a long column, where it separates from any impurities based on differences in boiling point and interactions with the column's stationary phase. The separated components are then detected by the mass spectrometer, allowing for both quantification and identification of any impurities. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for non-volatile or thermally unstable compounds. nih.govcdc.gov For the separation of stereoisomers (enantiomers and diastereomers) of this compound, chiral HPLC is the method of choice. sigmaaldrich.comnih.govresearchgate.netchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. nih.gov The choice of the appropriate CSP and mobile phase is critical for achieving successful chiral resolution.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining suitable single crystals of this compound itself might be challenging due to its liquid nature at room temperature, it is possible to form crystalline derivatives. mdpi.com

The process involves directing a beam of X-rays onto a single crystal of the compound or a suitable derivative. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the molecule's structure in the solid state. nih.gov This provides precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring (e.g., chair conformation). uni-muenchen.de For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of a specific stereoisomer. mdpi.com

Theoretical and Computational Studies of 3,3 Dimethylcyclohexyl Acetaldehyde

Quantum Chemical Calculations of Electronic Structure, Conformation, and Energetics

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE at the atomic level.

Electronic Structure: These calculations would reveal key details about the molecule's electron distribution. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and kinetic stability. For an aldehyde like this, the HOMO is typically associated with the oxygen lone pairs, while the LUMO is centered on the C=O pi-antibonding orbital.

Conformation and Energetics: The flexible six-membered ring and the acetaldehyde (B116499) side chain mean the molecule can exist in several different spatial arrangements, or conformers. The cyclohexane (B81311) ring can adopt chair, boat, and twist-boat forms, with the chair being the most stable. For the acetaldehyde substituent, the primary conformational question is whether it occupies an axial or equatorial position on the chair-form ring. libretexts.orglibretexts.org

Due to steric hindrance, substituents on a cyclohexane ring generally prefer the equatorial position. libretexts.org In the case of this compound, the axial conformer would experience significant 1,3-diaxial interactions between the acetaldehyde group and the axial hydrogens on carbons 1 and 5 (numbering the substituent-bearing carbon as 1). youtube.com Quantum chemical calculations would precisely quantify the energy difference (ΔG) between these conformers. The more stable equatorial conformer is expected to be present in a much higher population at equilibrium. libretexts.orgmasterorganicchemistry.com

Table 1: Hypothetical Conformational Energy Analysis This table illustrates how results from a quantum chemical calculation would be presented, comparing the relative stability of the axial and equatorial conformers.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) | Key Steric Interactions |

| Equatorial | 0.00 (Reference) | >99% | Gauche interaction with C2/C6 ring protons |

| Axial | +4.5 (Estimated) | <1% | 1,3-Diaxial interactions with H1/H5 |

Note: Energy values are illustrative, based on typical A-values for similar substituents, and would be precisely determined by DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations analyze static structures, Molecular Dynamics (MD) simulations model the behavior of the molecule over time, providing a dynamic picture of its flexibility and interactions. nih.govyoutube.com

Conformational Analysis: An MD simulation would involve placing the this compound molecule in a simulated environment, such as a box of water or a non-polar solvent, and calculating the forces on each atom to model its movement over nanoseconds or longer. This allows for the exploration of the complete conformational landscape. It would not only confirm the preference for the equatorial conformer but also map the pathways and energy barriers for ring-flipping and side-chain rotation. nih.gov This is particularly useful for understanding how the molecule might change shape upon interacting with other molecules, such as olfactory receptors. nih.gov

Intermolecular Interactions: MD simulations are ideal for studying how the molecule interacts with its surroundings. acs.org For instance, in an aqueous environment, simulations would show the formation and dynamics of hydrogen bonds between water and the aldehyde's carbonyl oxygen. In the context of its use in fragrances, simulations could model its interaction with other fragrance components or its partitioning at an air-water interface, which is crucial for its volatility and perception.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. numberanalytics.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) are workhorses of structural elucidation. Computational models can predict the chemical shifts of each proton and carbon atom. nih.gov These predictions are achieved by calculating the magnetic shielding tensor for each nucleus within the molecule's calculated equilibrium geometry. researchgate.netcompchemhighlights.org Comparing the predicted spectrum with an experimental one is a robust method for confirming the molecular structure. Recent advances using machine learning and dynamic effects from MD simulations have made these predictions highly accurate. nih.govcompchemhighlights.orgnih.gov

Vibrational (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of the molecule's chemical bonds. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. For this compound, this would allow for the confident assignment of key vibrational modes, such as the strong C=O carbonyl stretch (typically ~1725 cm⁻¹), C-H stretches, and the complex fingerprint region.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table demonstrates how computationally predicted NMR data would be used to validate the structure of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C=O (Aldehyde) | 202.5 | 202.8 | -0.3 |

| CH (Aldehyde) | 45.1 | 45.3 | -0.2 |

| C1 (Ring) | 52.3 | 52.1 | +0.2 |

| C2 (Ring) | 39.8 | 39.7 | +0.1 |

| C3 (Ring) | 30.5 | 30.6 | -0.1 |

| C(CH₃)₂ | 33.4 | 33.5 | -0.1 |

| CH₃ (gem-dimethyl) | 28.7 | 28.9 | -0.2 |

Note: Data are hypothetical and for illustrative purposes only.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to understand how a molecule is formed or how it might degrade. rsc.orgresearchgate.netkuleuven.be

A key industrial synthesis route for aldehydes is hydroformylation, also known as the oxo process, which involves the addition of carbon monoxide and hydrogen to an alkene. mt.comacs.org For this compound, the precursor would be 3,3-dimethyl-1-methylenecyclohexane.

Computational modeling could map the entire catalytic cycle for this reaction. This involves:

Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate between two steps. The structure of the TS provides critical insight into the factors controlling the reaction rate and selectivity.

Calculating Activation Energies: Determining the energy barrier (the difference in energy between the reactants and the transition state) for each step. The step with the highest activation energy is the rate-determining step of the reaction. rsc.org

Such studies are vital for optimizing reaction conditions (temperature, pressure, catalyst choice) to maximize the yield and selectivity of the desired aldehyde product. researchgate.netkuleuven.be

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity (e.g., biological or sensory) or properties of a chemical based on its molecular structure. researchgate.netmdpi.com

For this compound, a QSAR/QSPR study would begin by calculating a set of numerical values, known as molecular descriptors, that encode its structural, steric, and electronic features. These descriptors can then be correlated with an experimental property of interest.

Application in Fragrance Science: In the context of fragrances, QSAR models are used to predict sensory characteristics like odor intensity, character (e.g., floral, woody, citrus), and detection threshold. conicet.gov.arnih.govresearchgate.net By including this compound in a large dataset of fragrance molecules, a model could be built to understand how its specific features (e.g., the bulky gem-dimethyl group, the flexible ring) contribute to its unique scent profile.

Prediction of Physicochemical Properties: QSPR models can predict properties like boiling point, vapor pressure, and water solubility, which are crucial for formulation and environmental fate assessment.

Table 3: Selected Molecular Descriptors for a QSAR/QSPR Study This table lists examples of descriptors that would be calculated for this compound to build a predictive model.

| Descriptor Class | Descriptor Example | Property Encoded | Potential Application |

| Constitutional | Molecular Weight | Size | General property correlation |

| Topological | Wiener Index | Molecular branching/compactness | Boiling point, viscosity |

| Geometric | Molecular Surface Area | Overall size and shape | Receptor fitting, solubility |

| Electronic | Dipole Moment | Polarity | Intermolecular interactions |

| Quantum-Chemical | HOMO/LUMO Energy | Reactivity, electron affinity | Chemical stability, toxicity |

By leveraging these computational approaches, a comprehensive, atom-level understanding of this compound can be achieved, guiding its synthesis, application, and the design of new molecules with desired properties.

Applications of 3,3 Dimethylcyclohexyl Acetaldehyde in Chemical Synthesis

(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE as a Versatile Synthetic Intermediate and Building Block

This compound serves as a key intermediate in the synthesis of a variety of organic compounds. Its aldehyde functional group is highly reactive and participates in numerous chemical transformations, making it a versatile building block for constructing more complex molecular architectures.

One of the primary applications of this aldehyde is in the fragrance industry. It is a precursor to the synthesis of fragrance compounds such as 1-(3,3-dimethylcyclohexyl)ethyl acetate (B1210297), known for its sweet, woody, and floral scent. scientific.netresearchgate.net The synthesis of this acetate is typically achieved through the reduction of this compound to its corresponding alcohol, 1-(3,3-dimethylcyclohexyl)ethanol, followed by esterification with acetic acid. researchgate.net

The reactivity of the aldehyde group allows for a range of transformations, including:

Oxidation: to form (3,3-dimethylcyclohexyl)acetic acid.

Reduction: to yield 1-(3,3-dimethylcyclohexyl)ethanol.

Aldol (B89426) Condensation: reaction with enolates to form β-hydroxy aldehydes or ketones. wikipedia.org

Wittig Reaction: to produce alkenes with a (3,3-dimethylcyclohexyl)methylidene moiety.

Acetal (B89532) Formation: reaction with alcohols in the presence of an acid catalyst to form acetals, which can act as protecting groups or may have their own unique properties. google.com

A patent has described the use of structurally similar compounds, specifically acetal derivatives of 1-(3,3-dimethylcyclohexyl)ethanone, as synthesis intermediates, highlighting the utility of the 3,3-dimethylcyclohexyl moiety in constructing new molecules. google.com

Table 1: Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Class |

| Oxidation | e.g., Chromic acid, KMnO₄ | Carboxylic Acids |

| Reduction | e.g., NaBH₄, LiAlH₄ | Primary Alcohols |

| Aldol Condensation | Ketone/Aldehyde, Acid/Base catalyst | β-Hydroxy Carbonyls |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkenes |

| Acetal Formation | Alcohol, Acid catalyst | Acetals |

Role in the Total Synthesis of Complex Natural Products and Synthetic Compounds

While direct and extensive documentation of the use of this compound in the total synthesis of complex natural products is not prevalent in readily available literature, its structural motifs are found in various natural and synthetic molecules. Aldehydes, in general, are crucial intermediates in the synthesis of complex targets due to their ability to undergo a wide array of carbon-carbon bond-forming reactions. wikipedia.org

The general strategies in total synthesis often involve the use of aldehyde-containing fragments for chain elongation and the introduction of key functional groups. For instance, multicomponent reactions, which are powerful tools for building molecular complexity in a single step, frequently employ aldehydes as one of the key reactants. google.com The Enders three-component cascade reaction, for example, utilizes aldehydes to create stereochemically dense cyclohexenals, demonstrating the potential of aldehydes in constructing complex cyclic systems. google.com

Although specific examples detailing the integration of this compound into the total synthesis of a named natural product are scarce, the principles of retrosynthetic analysis suggest its potential as a valuable synthon for targets containing a gem-dimethylcyclohexyl moiety.

Precursor in the Development of Fine Chemicals and Advanced Materials

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. This compound and its derivatives fall into this category, particularly within the fragrance and flavor industry. scientific.netadventchembio.com

As a precursor, this aldehyde can be transformed into a variety of other fine chemicals:

Esters: As mentioned, 1-(3,3-dimethylcyclohexyl)ethyl acetate is a significant fragrance ingredient. scientific.netresearchgate.net Other esters could be synthesized from the corresponding alcohol, potentially leading to a range of scents.

Polymers: Aldehydes can be used in the synthesis of various polymers and resins. For example, acetaldehyde (B116499) itself is a precursor to polyvinyl acetate. wikipedia.org While specific polymers derived from this compound are not widely documented, its bifunctional nature (after conversion to other derivatives) could allow for its incorporation into polyester (B1180765) or other polymer backbones.

The development of advanced materials often relies on the unique properties of their constituent molecules. The bulky and rigid 3,3-dimethylcyclohexyl group could impart specific physical properties, such as thermal stability or particular solubility characteristics, to materials into which it is incorporated.

Integration of this compound in Multi-Step Synthetic Sequences

Multi-step synthesis is the cornerstone of creating complex organic molecules. nih.gov Aldehydes are frequently employed as starting points or key intermediates in these sequences due to the vast number of reliable transformations they can undergo.

A representative multi-step synthesis involving a related compound, 2-(4-tert-pentylcyclohexyl)acetaldehyde, illustrates a typical synthetic pathway that could be analogous for this compound. google.com This synthesis involves:

Olefination: Conversion of a cyclohexanone (B45756) derivative to an unsaturated ester via a Wadsworth-Emmons reaction.

Hydrogenation: Catalytic reduction of the double bond to yield a saturated ester.

Reduction: Reduction of the ester to the corresponding primary alcohol.

Oxidation: Oxidation of the alcohol to the final aldehyde product. google.com

This sequence demonstrates how a cyclohexyl aldehyde can be prepared and subsequently used in further reactions. For this compound, a plausible forward synthetic sequence could involve its conversion to an alcohol, followed by etherification or esterification to produce a range of derivatives with potential applications in various fields, including fragrances and materials science. scientific.netresearchgate.net

Biotransformation and Environmental Fate Studies of 3,3 Dimethylcyclohexyl Acetaldehyde Mechanistic Focus

Enzymatic Transformations and Biocatalytic Modifications of (3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE

The aldehyde functional group of this compound is the primary site for enzymatic transformations. These biocatalytic modifications are typically either oxidative or reductive in nature, mediated by specific classes of enzymes.

The oxidation of aldehydes to their corresponding carboxylic acids is a common metabolic pathway. This reaction is generally catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are found across a wide range of organisms. essex.ac.uk In the context of this compound, this would result in the formation of (3,3-dimethylcyclohexyl)acetic acid. This transformation is a key step in detoxification and metabolism pathways. essex.ac.ukhmdb.ca

Conversely, the reduction of the aldehyde group leads to the formation of the corresponding primary alcohol. This biocatalytic step is often carried out by enzymes such as carboxylic acid reductases (CARs) or members of the old yellow enzyme (OYE) family, which can reduce activated C=C bonds and also act on carbonyls. mdpi.comresearchgate.net The enzymatic reduction of this compound would yield (3,3-dimethylcyclohexyl)ethanol. The aldehyde product is often more susceptible to reduction than the acid starting material, which can lead to the alcohol as a common biotransformation product. mdpi.com

A summary of these primary enzymatic transformations is presented below.

Table 1: Potential Enzymatic Transformations of this compound

| Transformation Type | Enzyme Class (Example) | Substrate | Product |

|---|---|---|---|

| Oxidation | Aldehyde Dehydrogenase (ALDH) | This compound | (3,3-dimethylcyclohexyl)acetic acid |

Microbial Degradation Pathways and Metabolite Identification in Model Systems

Microorganisms, particularly bacteria and fungi, are central to the environmental degradation of organic compounds. Bacteria from genera such as Pseudomonas, Arcobacter, Halobacillus, and Rhodococcus have been identified as key degraders of acetaldehyde (B116499), a related simple aldehyde. essex.ac.uk The primary degradation pathway involves the oxidation of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenases, which is then converted to acetyl-CoA and assimilated into central metabolism, such as the tricarboxylic acid (TCA) cycle. essex.ac.uk

For larger, substituted aldehydes like this compound, fungi are known to perform key modifications. A study on the structurally similar compound, 3,3-dimethylcyclohexyl methyl ketone, demonstrated that the fungus Aspergillus niger is capable of hydroxylating the cyclohexyl ring. dergipark.org.trresearchgate.net Specifically, Aspergillus niger ATCC 10549 transformed the substrate into its 4-hydroxy derivative with a 19% yield. dergipark.org.trresearchgate.net This suggests a likely microbial transformation pathway for this compound would involve an initial oxidation to (3,3-dimethylcyclohexyl)acetic acid, followed by hydroxylation of the ring structure. This hydroxylation increases water solubility and facilitates further degradation.

Based on these findings, a proposed microbial degradation pathway could involve the following steps:

Oxidation of the aldehyde to a carboxylic acid.

Hydroxylation of the cyclohexyl ring, for instance at the C-4 position.

Further degradation of the ring structure.

Table 2: Potential Metabolites from Microbial Degradation of this compound

| Metabolite Name | Parent Compound | Transforming Organism (Example) | Transformation Type | Citation |

|---|---|---|---|---|

| (3,3-dimethylcyclohexyl)acetic acid | This compound | Various bacteria (e.g., Pseudomonas) | Oxidation | essex.ac.uk |

| 4-hydroxy-(3,3-dimethylcyclohexyl)acetic acid | (3,3-dimethylcyclohexyl)acetic acid | Fungi (e.g., Aspergillus niger) | Hydroxylation | dergipark.org.trresearchgate.net |

Abiotic Degradation Mechanisms in Environmental Matrices

In the environment, this compound is subject to abiotic degradation processes, primarily driven by atmospheric chemistry. Aldehydes are known to be reactive in the troposphere. who.intnih.gov The primary mechanism for their removal from the atmosphere is through photolysis (degradation by sunlight) and reaction with photochemically generated hydroxyl radicals (•OH).

The high reactivity of aldehydes limits their transport between environmental compartments. who.int Due to a typically high vapor pressure and low sorption coefficient for smaller aldehydes like acetaldehyde, some transfer from water and soil to the air is expected. who.int Once in the atmosphere, these compounds contribute to atmospheric chemistry. essex.ac.uk While specific rate constants for this compound are not available, its larger size compared to acetaldehyde would likely result in lower volatility. Hydrolysis is generally not considered a major degradation pathway for simple aldehydes in environmental waters unless specific catalytic conditions are present. ntis.gov

Studies on Environmental Distribution, Transport, and Persistence Mechanisms

The environmental distribution of this compound is governed by its physicochemical properties and its susceptibility to degradation. For the related compound acetaldehyde, its high reactivity means that its transport between different environmental media is limited. who.int However, its high vapor pressure and low sorption potential suggest it will readily partition from soil and water into the atmosphere. who.int

In aquatic systems, microbial degradation is the dominant removal process for aldehydes. nih.gov Studies in estuary waters have shown that the degradation of acetaldehyde is strongly correlated with bacterial counts and follows first-order kinetics. nih.gov This indicates that persistence in water is low where microbial populations are active.

For this compound, the presence of the bulky and hydrophobic 3,3-dimethylcyclohexyl group would likely lead to different partitioning behavior compared to simple acetaldehyde. It would be expected to have a lower vapor pressure and a higher tendency to sorb to organic matter in soil and sediment. Despite this, microbial degradation in both soil and aquatic environments would remain a critical process determining its ultimate fate and persistence.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-hydroxy-3,3-dimethylcyclohexyl) ethanone |

| 3,3-Dimethylcyclohexyl methyl ketone |

| Acetaldehyde |

| Acetic acid |

| Acetyl-CoA |

| (3,3-dimethylcyclohexyl)acetic acid |

| (3,3-dimethylcyclohexyl)ethanol |

| 4-hydroxy-(3,3-dimethylcyclohexyl)acetic acid |

| Carbon dioxide |

Future Research Directions and Emerging Trends in 3,3 Dimethylcyclohexyl Acetaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies for (3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE

Traditional routes to aldehydes often involve stoichiometric oxidants that generate significant waste. The future of synthesizing this compound will focus on greener, more efficient catalytic methods that adhere to the principles of sustainable chemistry. Key research areas will include the catalytic oxidation of the corresponding primary alcohol, (3,3-dimethylcyclohexyl)ethanol, and the direct hydroformylation of a suitable alkene precursor.

Future investigations could focus on using air as the ultimate oxidant, a truly green approach that minimizes hazardous byproducts. acs.orgeurekalert.org Research into heterogeneous catalysts, such as supported metal oxides, could offer pathways that are not only efficient but also allow for easy catalyst recovery and recycling, a significant advantage for industrial-scale production. researchgate.net Another promising avenue is the development of one-pot enzymatic or chemo-enzymatic cascades, where (3,3-dimethylcyclohexyl)ethanol is generated from a bio-based precursor and then oxidized in situ to the target aldehyde, minimizing purification steps and solvent use. nih.gov

The hydroformylation of 3,3-dimethyl-1-vinylcyclohexane represents another key potential route. While classic hydroformylation often requires harsh conditions, future research will likely target the use of highly active and selective single-atom catalysts or advanced rhodium complexes that can operate under milder temperatures and pressures, improving the energy efficiency and safety of the process. libretexts.orgyoutube.com

| Synthetic Route | Key Precursor | Potential Catalyst System | Anticipated Advantages | Research Challenges |

|---|---|---|---|---|

| Aerobic Oxidation | (3,3-dimethylcyclohexyl)ethanol | Supported Nanoparticle Catalysts (e.g., Au-Pd/TiO₂) | Uses air as the oxidant; low waste generation. acs.orgeurekalert.org | Achieving high selectivity to the aldehyde without over-oxidation to the carboxylic acid. |

| Catalytic Dehydrogenation | (3,3-dimethylcyclohexyl)ethanol | Heterogeneous Metal Oxides | Produces only H₂ as a byproduct; high atom economy. researchgate.net | Requires higher temperatures; potential for catalyst deactivation. |

| Hydroformylation | 3,3-Dimethyl-1-vinylcyclohexane | Rhodium Complexes with Specialized Ligands | Direct C-C and C-H bond formation; high atom economy. youtube.com | Controlling regioselectivity to favor the desired linear aldehyde over the branched isomer. |

| Enzymatic Oxidation | (3,3-dimethylcyclohexyl)ethanol | Engineered Alcohol Dehydrogenases (ADHs) | High selectivity under mild aqueous conditions; biodegradable catalyst. acs.org | Enzyme stability, activity with non-natural substrates, and cost. |

Exploration of Undiscovered Reactivity Patterns and Catalytic Systems

The aldehyde functional group is a cornerstone of organic synthesis, but the steric hindrance imposed by the 3,3-dimethylcyclohexyl group presents unique challenges and opportunities. Future research will move beyond standard transformations to explore novel reactivity patterns using advanced catalytic systems.